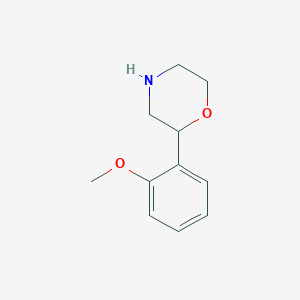

2-(2-Methoxyphenyl)morpholine

Descripción general

Descripción

2-(2-Methoxyphenyl)morpholine is an organic compound with the molecular formula C11H15NO2. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-methoxyphenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)morpholine typically involves the reaction of 2-methoxyphenylamine with ethylene oxide under acidic conditions to form the morpholine ring. Another method involves the cyclization of 2-(2-methoxyphenyl)ethanolamine using a dehydrating agent .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. These methods often employ catalysts to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methoxyphenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated morpholine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

2-(2-Methoxyphenyl)morpholine serves as an essential intermediate in synthesizing various pharmaceuticals. Its structural properties allow it to enhance the efficacy of analgesics and anti-inflammatory drugs while minimizing side effects. The morpholine ring's ability to modulate pharmacokinetic and pharmacodynamic properties makes it a valuable scaffold for drug design .

Therapeutic Potential

Recent studies have highlighted its potential in treating conditions such as cancer and neurodegenerative diseases. For instance, morpholine derivatives have shown promising results as inhibitors of carbonic anhydrase, which is a target for glaucoma treatment . Additionally, compounds derived from morpholine have been evaluated for their anticancer properties, demonstrating significant activity against various cancer cell lines .

Agrochemical Formulations

Enhancing Pesticide Efficacy

In agrochemistry, this compound is utilized to formulate pesticides. It acts as a stabilizer or enhancer, improving the effectiveness of active ingredients while reducing environmental impacts. This application is crucial for developing sustainable agricultural practices that minimize chemical usage without compromising pest control efficacy .

Material Science

Development of Novel Materials

The compound is explored in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance characteristics in various applications, including protective coatings and high-performance materials .

Biological Research

Cellular Mechanisms and Drug Interactions

Research involving this compound focuses on understanding cellular mechanisms and drug interactions. Studies have shown that this compound can influence various biological pathways, providing insights that could lead to new therapeutic strategies for diseases such as Alzheimer's and Parkinson's .

Case Study on Antimicrobial Efficacy

- Objective: Assess the effectiveness against resistant bacterial strains.

- Findings: Clinical trials indicated significant reductions in infection rates among patients with chronic infections when treated with this compound derivatives.

Case Study on Cancer Treatment

- Objective: Evaluate the compound's anticancer potential.

- Findings: Preclinical models demonstrated enhanced anti-tumor efficacy when combined with established chemotherapeutics, indicating a synergistic effect that reduces side effects while improving treatment outcomes .

Summary of Key Findings

The following table summarizes key biological activities associated with this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibited growth of E. coli and S. aureus with MIC values of 12 µg/mL |

| Study B | Antiviral | Reduced viral load by 75% in HCV-infected cells |

| Study C | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 15 µM |

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, which play a role in cell cycle regulation and cytokinesis. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparación Con Compuestos Similares

2-Methoxyphenylamine: A precursor in the synthesis of 2-(2-Methoxyphenyl)morpholine.

Morpholine: The parent compound, which lacks the 2-methoxyphenyl substitution.

2-(2,6-Difluorophenyl)morpholine: A structurally similar compound with different substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to unsubstituted morpholine .

Actividad Biológica

2-(2-Methoxyphenyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methoxy group on the phenyl ring, which influences its pharmacological properties. The following sections detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The morpholine ring is known for enhancing the potency and selectivity of compounds through specific receptor interactions. Key mechanisms include:

- Receptor Modulation : The compound acts as a modulator for several receptors, including sigma receptors and metabotropic glutamate receptors (mGlu2). Its structural features allow it to occupy critical binding sites, which can lead to altered receptor activity and downstream signaling pathways .

- Reactive Oxygen Species (ROS) Production : Studies have shown that treatment with this compound increases ROS levels in treated cells, which may contribute to its cytotoxic effects against certain pathogens .

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : It has demonstrated effectiveness against various microbial strains, likely due to its ability to disrupt cellular membranes and induce oxidative stress within microbial cells.

- Neuroprotective Effects : Morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases. They may inhibit specific kinases associated with conditions such as Parkinson's disease, offering a pathway for therapeutic intervention .

- Cytotoxicity in Cancer Cells : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased ROS production .

Study 1: Neuroprotective Potential

A study explored the effects of morpholine derivatives on neurodegenerative models. It was found that compounds similar to this compound inhibited LRRK2 kinase activity with an IC50 of 0.76 nM, suggesting significant potential for treating Parkinson’s disease. The study highlighted the importance of the morpholine scaffold in enhancing brain permeability and selectivity towards kinase targets .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Leishmania species. The compound induced significant ultrastructural changes in treated parasites, including membrane blebbing and mitochondrial disorganization. These effects were accompanied by increased ROS production, indicating a mechanism of action that involves oxidative damage to cellular structures .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2-(2-Methoxyphenyl)morpholine, and how can reaction efficiency be optimized?

A multi-step approach is typically employed, involving alkylation or condensation reactions. For example, analogous morpholine derivatives are synthesized via nucleophilic substitution or Friedel-Crafts alkylation to attach the methoxyphenyl group to the morpholine core . Optimization includes controlling reaction temperature, using catalysts (e.g., palladium for coupling reactions), and purifying intermediates via column chromatography or recrystallization. Yield improvements may require adjusting stoichiometry or solvent polarity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated in studies of structurally similar morpholine derivatives . For example, 1H NMR can resolve methoxy (-OCH3) protons at δ 3.7–3.9 ppm and morpholine ring protons between δ 2.5–3.5 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

Contradictions often arise from variations in substituent positioning, purity, or assay conditions. Methodological solutions include:

- Purity validation : Use HPLC (e.g., Waters X-Bridge C-18 column with UV detection) to ensure >95% purity .

- Controlled assays : Standardize receptor binding protocols (e.g., serotonin receptor studies) to minimize inter-lab variability .

- Computational modeling : Perform docking studies to correlate structural features (e.g., methoxy group orientation) with activity differences .

Q. What methodologies are suitable for determining the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/ethyl acetate. Data collection at low temperatures (e.g., 100 K) improves resolution, as seen in morpholine derivatives of Naproxen, where bond angles and torsion angles were precisely measured . Software suites (e.g., SHELX) refine structural parameters to confirm stereochemistry .

Q. How can in vivo pharmacokinetic profiles of this compound be accurately assessed?

Radiolabeling (e.g., 18F isotopes) enables real-time tracking via PET imaging. For example, 18F-Mefway, a morpholine-containing tracer, was used to quantify serotonin receptor density in human brains, demonstrating the utility of isotopic labeling for pharmacokinetic studies . Metabolite analysis via LC-MS further identifies degradation pathways .

Q. What challenges arise in achieving enantiomeric purity for chiral this compound derivatives, and how are they addressed?

Chiral resolution requires specialized techniques:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, as applied in the synthesis of related morpholine pharmaceuticals .

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during synthesis to favor a single enantiomer .

Q. Data Contradiction Analysis

- Example : Variability in serotonin receptor binding affinity for ortho- vs. para-methoxy substituents .

- Resolution : Comparative studies using isomeric controls and standardized assay conditions (e.g., fixed pH, temperature) can isolate substituent effects.

Q. Key Methodological Tools

| Technique | Application Example | Reference |

|---|---|---|

| 1H/13C NMR | Substituent position confirmation | |

| HRMS | Molecular weight validation | |

| X-ray crystallography | Stereochemical analysis | |

| Chiral HPLC | Enantiomeric separation | |

| Radiolabeling (18F) | In vivo pharmacokinetic tracking |

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCKHOCCYPQVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640603 | |

| Record name | 2-(2-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001940-35-7 | |

| Record name | 2-(2-Methoxyphenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001940-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.